Digoxigenin 3,12-diacetate
Description
Digoxigenin 3,12-diacetate (CAS: 6078-59-7) is a semi-synthetic derivative of digoxigenin, a cardenolide aglycone derived from Digitalis species. Its molecular formula is C₂₃H₃₂O₅, with acetyl groups at the 3β and 12β hydroxyl positions of the steroidal core . This modification enhances lipophilicity, influencing its solubility and reactivity, making it valuable in biochemical applications such as antibody conjugation and molecular probes . The parent compound, digoxigenin, is a key component of cardiac glycosides like digoxin, which inhibit Na⁺/K⁺-ATPase, but the diacetate derivative is primarily used in research due to its reduced cardiac activity and improved stability .
Properties
Molecular Formula |
C27H38O7 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-22(25)13-23(34-16(2)29)26(4)20(8-10-27(21,26)31)17-11-24(30)32-14-17/h11,18-23,31H,5-10,12-14H2,1-4H3/t18-,19+,20-,21-,22+,23-,25+,26+,27+/m1/s1 |
InChI Key |
PERJXZOIRVHGPJ-SHSBHQNSSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Comparison with Similar Compounds
Digoxigenin 3-Acetate (Monoacetate)
- Molecular Formula : C₂₇H₃₈O₇ (CAS: 80680-86-0)
- Key Differences :
- Contains a single acetyl group at the 3β position, compared to the diacetate’s dual acetylation.
- Higher polarity due to fewer hydrophobic acetyl groups, affecting its partition coefficient.
- Applications : Intermediate in synthesizing digoxigenin derivatives; less commonly used in probes due to lower stability than the diacetate .
O-(2-Propenyl)-Digitoxose 3,4-Diacetate
- Molecular Formula : C₁₃H₂₀O₆ (MW: 272.29)
- Key Differences :
- A sugar derivative (2,6-dideoxyhexose) with acetyl groups at positions 3 and 4.
- Acts as a synthetic precursor for digoxigenin tetradigitoxoside, a digoxin impurity.
- Applications : Critical in glycosylation reactions for cardiac glycoside synthesis .
Steroidal Sapogenin Diacetates
- Example : 3β,12β-Dihydroxy-20α,22β,25l-spirost-5-en-12-one diacetate (Compound lla)
- Molecular Formula : C₂₉H₄₀O₆ (approximate)
- Key Differences: Spirostane backbone (common in plant steroids) vs. cardenolide structure. Acetylation at 3β and 12β positions, similar to digoxigenin diacetate.
- Applications : Studied for anti-inflammatory and antitumor properties, unlike digoxigenin’s role in cardiac research .
Ingol Diterpene Diacetates
- Example : Ingol 3,12-diacetate 7-tigliate (Compound 4 from Euphorbia trigona)
- Molecular Formula : C₂₈H₃₆O₈ (approximate)
- Key Differences: Polyester diterpene with acetyl groups at 3 and 12, plus tigloyl (α,β-unsaturated acyl) at position 5. Non-steroidal structure, unlike digoxigenin’s cardenolide framework.
- Applications : Investigated for cytotoxic activity against cancer cell lines .
Structural and Functional Data Table
Research Findings and Key Insights
- Stability and Reactivity: this compound’s dual acetylation improves stability in organic solvents compared to monoacetates, making it preferable for long-term storage .
- Biological Activity : Unlike ingol diterpenes (e.g., Compound 4), digoxigenin derivatives lack significant cytotoxicity but are pivotal in cardiac research due to their Na⁺/K⁺-ATPase binding affinity .
- Synthetic Utility : O-(2-Propenyl)-Digitoxose 3,4-diacetate’s role in glycosylation highlights the importance of acetylated sugars in modifying cardiac glycoside pharmacokinetics .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of Digoxigenin 3,12-diacetate in synthesized samples?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can identify acetylated hydroxyl groups at positions 3 and 12, while mass spectrometry (MS) verifies the molecular ion peak at m/z 911.09 (FW: C₄₇H₇₄O₁₇) . Cross-referencing with published CAS registry numbers (e.g., 6078-59-7 or 31539-05-6) and comparing spectral data to authoritative databases ensures accuracy. Discrepancies in CAS numbers highlight the need for multi-source validation .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : The compound should be stored at room temperature (RT) in a desiccated environment to prevent hydrolysis of the acetyl groups. Evidence from reagent-grade specifications indicates no requirement for refrigeration, but stability should be monitored via periodic HPLC analysis to detect degradation products .
Q. How is this compound typically utilized in non-radioactive molecular labeling?
- Methodological Answer : The compound serves as a precursor for synthesizing digoxigenin (DIG) tags, such as NHS esters, which conjugate with primary amines in proteins or oligonucleotides. This enables immunodetection using anti-DIG antibodies in techniques like in situ hybridization or Western blotting. Optimization involves adjusting pH (7–9) and reaction time (2–4 hours) to maximize labeling efficiency .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported physicochemical data for this compound (e.g., conflicting CAS numbers)?
- Methodological Answer : Discrepancies in CAS numbers (e.g., 6078-59-7 vs. 31539-05-6) may arise from stereoisomerism or salt forms. Researchers should cross-validate using orthogonal methods:
- Chromatography : Compare retention times with certified reference standards.
- Spectroscopy : Match IR or Raman spectra to distinguish acetyl group orientations.
- Crystallography : Resolve 3D structure if polymorphic forms are suspected .
Q. How can researchers optimize DIG-based AFLP (Amplified Fragment Length Polymorphism) protocols to minimize non-specific binding in plant genomics?
- Methodological Answer : In citrus cultivar studies, pre-hybridization blocking with denatured salmon sperm DNA (100 µg/mL) reduces background noise. Post-hybridization washes with 0.1× SSC (pH 7.4) at 65°C enhance specificity. Including a negative control (e.g., unlabeled probes) identifies non-target interactions .
Q. What are the critical factors affecting the conjugation efficiency of this compound derivatives with oligonucleotides?
- Methodological Answer : Key factors include:
- Molar Ratio : A 10:1 excess of DIG-NHS ester to oligonucleotide ensures complete amine modification.
- Buffer Conditions : Use carbonate-bicarbonate buffer (pH 8.5) to maximize NHS ester reactivity.
- Purification : Remove unreacted esters via ethanol precipitation or size-exclusion chromatography to prevent assay interference .
Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible assays?
- Methodological Answer : Implement Quality Control (QC) protocols:
- Purity Assessment : HPLC with UV detection at 220 nm to quantify acetylated vs. deacetylated impurities.
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to ensure consistent thermal stability (MP: ~230°C).
- Biological Validation : Test each batch in a standardized immunoassay (e.g., DIG-labeled probe hybridization) to confirm functionality .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting melting point (MP) data for this compound in literature?
- Methodological Answer : Variations in MP (e.g., 230°C vs. higher/lower values) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to crystalline phases. Cross-reference with X-ray powder diffraction (XRPD) data to confirm structural consistency .
Q. What statistical approaches are recommended for validating this compound’s role in ROS (Reactive Oxygen Species) detection assays?
- Methodological Answer : Pair carboxy-H₂DCFDA (a ROS-sensitive dye) with DIG-labeled antibodies in flow cytometry. Use Kolmogorov-Smirnov tests to compare fluorescence intensity distributions between treated and control samples. Normalize data to internal standards (e.g., CellROX Deep Red) to account for instrument variability .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
